molecular formula C13H12N2O2S B10888293 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylfuran-3-carboxamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylfuran-3-carboxamide

Cat. No.: B10888293
M. Wt: 260.31 g/mol
InChI Key: PSWWISZHTFNGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylfuran-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring substituted with cyano and dimethyl groups, and a furan ring substituted with a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of Cyano and Dimethyl Groups: The cyano and dimethyl groups are introduced via electrophilic substitution reactions.

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a dicarbonyl compound and an alcohol.

    Coupling Reaction: The thiophene and furan rings are coupled together using a suitable coupling reagent such as a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylfuran-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylfuran-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylfuran-3-carboxamide can be compared with other similar compounds, such as:

    N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methylbenzamide: Similar structure but with a benzamide group instead of a furan ring.

    N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxybutanamide: Similar structure but with a phenoxybutanamide group instead of a furan ring.

    N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide: Similar structure but with an ethoxybenzamide group instead of a furan ring.

These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylfuran-3-carboxamide

InChI

InChI=1S/C13H12N2O2S/c1-7-9(3)18-13(11(7)6-14)15-12(16)10-4-5-17-8(10)2/h4-5H,1-3H3,(H,15,16)

InChI Key

PSWWISZHTFNGHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=C(OC=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.